molecular formula C20H17BrN2O2S B3278648 5-bromo-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide CAS No. 681159-88-6

5-bromo-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide

Cat. No.: B3278648
CAS No.: 681159-88-6
M. Wt: 429.3 g/mol
InChI Key: JPBDZSIDWONXMM-UHFFFAOYSA-N
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Description

The compound 5-bromo-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide features a thiophene-carboxamide core linked to a 1-butyl-2-oxo-benzo[cd]indole moiety. These analogs highlight the importance of the carboxamide bridge in modulating electronic properties and bioactivity, while the benzo[cd]indole scaffold is known for its role in receptor binding (e.g., TNF-α inhibition, RORγ antagonism) .

Properties

IUPAC Name

5-bromo-N-(1-butyl-2-oxobenzo[cd]indol-6-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O2S/c1-2-3-11-23-15-8-7-14(22-19(24)16-9-10-17(21)26-16)12-5-4-6-13(18(12)15)20(23)25/h4-10H,2-3,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBDZSIDWONXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(S4)Br)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. It has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and inflammatory diseases. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C20_{20}H17_{17}BrN2_2O2_2S
  • Molecular Weight : 429.3 g/mol
  • CAS Number : 681159-88-6

The biological activity of 5-bromo-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide is primarily attributed to its interaction with bromodomain and extraterminal (BET) proteins. These proteins play critical roles in regulating gene expression related to cell proliferation and inflammation. By inhibiting BET proteins, the compound shows promise in treating various cancers and inflammatory conditions .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through mechanisms including:

  • Induction of apoptosis
  • Inhibition of cell cycle progression
  • Modulation of signaling pathways related to tumor growth .

A study highlighted its effectiveness against breast and prostate cancer cells, where it inhibited cell proliferation and induced apoptosis at micromolar concentrations .

Anti-inflammatory Effects

In addition to its anticancer properties, 5-bromo-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide has been investigated for its anti-inflammatory effects. It has been reported to:

  • Inhibit the production of pro-inflammatory cytokines such as TNF-alpha.
  • Reduce inflammation in models of autoimmune disorders.

Case Studies

Several case studies have examined the efficacy of this compound in various biological contexts:

  • Breast Cancer Model : In vitro studies using MCF7 breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis compared to control groups.
  • Inflammatory Disease Model : In a murine model of rheumatoid arthritis, administration of the compound led to decreased joint swelling and reduced levels of inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases .

Data Tables

Biological ActivityEffect ObservedReference
AnticancerInhibition of cell proliferation in MCF7 cells
Anti-inflammatoryReduced TNF-alpha levels in RA model
Apoptosis InductionIncreased markers of apoptosis in prostate cancer cells

Scientific Research Applications

Cancer Treatment

Research indicates that this compound exhibits significant inhibitory effects on the BET (bromodomain and extraterminal domain) bromodomain receptors. These receptors are implicated in various cancers due to their role in regulating gene expression associated with cell proliferation and survival. Inhibiting these receptors can lead to reduced tumor growth and improved outcomes for cancer therapies .

Anti-inflammatory Properties

The compound has also been studied for its potential as an anti-inflammatory agent. It is believed to modulate pathways involved in inflammatory responses, making it a candidate for treating conditions such as rheumatoid arthritis and other autoimmune disorders. Studies suggest that it may inhibit tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory processes.

Antiviral Activity

Preliminary studies have shown that 5-bromo-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide may possess antiviral properties, particularly against certain viral infections. This opens avenues for research into its use as a therapeutic agent in treating viral diseases .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound, highlighting its mechanism of action and therapeutic potential:

StudyFocus AreaFindings
CancerInhibition of BET bromodomain receptors leading to reduced tumor growth.
InflammationModulation of TNF-α pathways indicating anti-inflammatory effects.
Infectious DiseasesPotential antiviral activity against specific viruses.

Case Study 1: Cancer Therapy

A study published in the European Journal of Medicinal Chemistry detailed the synthesis of derivatives of this compound and their evaluation against cancer cell lines. The results demonstrated that certain modifications enhanced binding affinity to BET bromodomains, suggesting a pathway for developing more effective cancer treatments.

Case Study 2: Inflammatory Diseases

In another study focusing on inflammatory conditions, researchers evaluated the effects of this compound on TNF-α levels in vitro and observed significant reductions in cytokine production, supporting its potential use in treating autoimmune disorders.

Comparison with Similar Compounds

Key Observations :

  • Suzuki coupling, a common method for arylating thiophene-brominated precursors (e.g., 68–81% yields in pyrazole-thiophene amides ), could be applicable for modifying the target compound’s thiophene moiety.

Electronic and Reactivity Comparisons

Table 2: Calculated Reactivity Descriptors of Analogs
Compound HOMO-LUMO Gap (eV) Electrophilicity Index (ω) Hyperpolarizability (Hartrees) Most Reactive Site Reference
Pyrazole-thiophene amide (9c) 4.2 1.8 5120 Thiophene-amide junction
Pyrazine-thiophene amide (4l) 3.5 2.1 8583 Pyrazine-thiophene linkage
Benzo[cd]indole sulfonamide (4c) N/A N/A N/A Sulfonamide group
Target Compound Predicted <3.5 Predicted >2.1 Predicted >8583 Benzo[cd]indole-thiophene

Key Observations :

  • The benzo[cd]indole’s extended π-system in the target compound may reduce the HOMO-LUMO gap compared to pyrazine or pyrazole analogs, enhancing charge transfer and nonlinear optical (NLO) properties .
  • Pyrazine-thiophene amides (e.g., 4l) exhibit the highest hyperpolarizability (8583 Hartrees) due to delocalization across pyrazine, thiophene, and aryl groups .
Table 3: Bioactivity of Structural Analogs
Compound Class Target Pathway IC50/EC50 (µM) Key Finding Reference
Benzo[cd]indole sulfonamide (S10) TNF-α/TNFR1 binding 19.1 ± 2.2 Competitive inhibition of TNF-α
Pyrazole-thiophene amide (9h) N/A N/A High chemical reactivity (FMO analysis)
Pyrazine-thiophene amide (4i) N/A N/A Highest electronic chemical potential
Target Compound Potential TNF-α/RORγ Predicted <19.1 Likely enhanced binding via carboxamide

Key Observations :

  • Benzo[cd]indole sulfonamides (e.g., S10) show TNF-α inhibition (IC50 = 19.1 µM), suggesting the scaffold’s relevance in anti-inflammatory applications . The target compound’s carboxamide group may improve solubility or binding compared to sulfonamides.
  • Computational studies on pyrazine-thiophene amides highlight substituent-dependent reactivity, which could guide optimization of the target compound’s butyl and oxo groups .

Q & A

What synthetic methodologies are recommended for 5-bromo-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide?

Answer:
The synthesis involves multi-step organic reactions. Key steps include:

  • Activation of the thiophene-carboxylic acid : Use EDCI/HOBt or DCC as coupling agents to generate the reactive intermediate.
  • Amide bond formation : React the activated acid with the amine group of the 1-butyl-2-oxo-dihydrobenzo[cd]indole derivative under inert conditions (e.g., dry THF or DCM).
  • Purification : Silica gel chromatography (hexane/EtOAc gradient) isolates the product. Final characterization requires ¹H/¹³C NMR (confirming aromatic protons at δ 7.3–8.1 ppm and amide NH at δ 10.6–11.5 ppm) and HRMS (e.g., [M+H]+ calculated for C₂₁H₁₈BrN₂O₂S: 449.03) .

How can researchers resolve contradictions in reported biological activity data across studies?

Answer:
Discrepancies may arise from variations in:

  • Assay conditions : Standardize cell lines (e.g., MCF-7 vs. HEK293), incubation times, and compound concentrations.
  • Compound purity : Re-synthesize batches with ≥95% purity (HPLC-UV) and confirm structural integrity via NMR.
  • Orthogonal validation : Use surface plasmon resonance (SPR) to measure binding affinity to BET proteins or RNA-seq to validate downstream gene expression changes .

What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify key signals (e.g., thiophene protons at δ 6.8–7.5 ppm, indole NH at δ 11.0–11.5 ppm) and confirm the absence of unreacted intermediates.
  • HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 449.03 ± 0.01).
  • IR spectroscopy : Detect amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-Br (~550 cm⁻¹).
  • HPLC : Ensure ≥95% purity using a C18 column (acetonitrile/water gradient) .

What strategies optimize pharmacokinetic properties for in vivo studies?

Answer:

  • Solubility enhancement : Introduce phosphate prodrug moieties (e.g., di-tert-butyl protection) or formulate with cyclodextrins .
  • Metabolic stability : Replace labile groups (e.g., ester-to-amide substitution) to reduce CYP450-mediated degradation.
  • LogP optimization : Adjust substituents (e.g., replacing butyl with PEGylated chains) to balance membrane permeability and aqueous solubility .

What initial biological assays evaluate its therapeutic potential?

Answer:

  • BET protein inhibition : Use TR-FRET assays (e.g., competition with fluorescent JQ1 derivatives) to measure IC₅₀ values.
  • Anticancer activity : Screen cytotoxicity in cancer cell lines (e.g., IC₅₀ ≤10 μM in leukemia HL-60 cells).
  • Anti-inflammatory effects : Quantify IL-17 suppression in LPS-stimulated macrophages via ELISA .

How does bromine substitution influence target binding compared to other halogens?

Answer:

  • Hydrophobic interactions : Bromine’s larger atomic radius enhances van der Waals contacts in hydrophobic pockets (e.g., BET protein BRD4).
  • Electron-withdrawing effects : Stabilize π-π stacking with aromatic residues (e.g., Tyr97 in BRD4).
  • Comparative studies : Replace Br with Cl/F and analyze binding via X-ray crystallography (SHELXL refinement) and MD simulations (ΔG binding energy differences ≥1.5 kcal/mol) .

How to design SAR studies for structural optimization?

Answer:

  • Core modifications : Vary the indole substituents (e.g., replace butyl with cyclopentyl) to assess steric effects.
  • Thiophene substitutions : Introduce methyl or nitro groups at the 3-position to modulate electronic properties.
  • Amide linker replacement : Test sulfonamide or urea analogs to improve metabolic stability. Validate via IC₅₀ shifts in dose-response assays .

What computational tools predict binding modes and ADMET properties?

Answer:

  • Docking studies : Use AutoDock Vina with BRD4 crystal structures (PDB: 3P5O) to predict binding poses.
  • ADMET prediction : SwissADME estimates logP (<5), aqueous solubility (>50 μM), and CYP inhibition risk.
  • MD simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide

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